Kinase Selectivity: Bemcentinib vs. Cabozantinib and Gilteritinib
Bemcentinib demonstrates a unique selectivity profile compared to multi-targeted kinase inhibitors that also inhibit AXL. Against a panel of off-target kinases, bemcentinib exhibits >100-fold selectivity for AXL over Abl, and >50- to >100-fold selectivity over Mer and Tyro3, respectively, in cellular assays . In contrast, cabozantinib inhibits VEGFR2, c-Met, Kit, and Flt3 with sub-nanomolar to low nanomolar potency (IC50 values: VEGFR2 0.035 nM, c-Met 1.3 nM, Kit 4.6 nM, Flt3 11.3 nM) in addition to AXL (IC50 7 nM) . Gilteritinib, while a potent AXL inhibitor (IC50 <1 nM), is primarily a FLT3 inhibitor (IC50 0.29 nM) and does not share bemcentinib's selectivity window across the broader kinome . This selectivity translates to a reduced likelihood of off-target-driven phenotypes in AXL-focused studies.
| Evidence Dimension | Kinase selectivity window (fold selectivity for AXL vs. key off-targets) |
|---|---|
| Target Compound Data | Bemcentinib: >100-fold vs. Abl; 50- to >100-fold vs. Mer and Tyro3; >100-fold vs. InsR, EGFR, HER2, PDGFRβ |
| Comparator Or Baseline | Cabozantinib: multi-kinase inhibitor (VEGFR2 0.035 nM, c-Met 1.3 nM, AXL 7 nM) ; Gilteritinib: FLT3/AXL dual inhibitor (FLT3 0.29 nM, AXL <1 nM) |
| Quantified Difference | Bemcentinib: ≥50- to >100-fold selectivity window vs. Mer/Tyro3/Abl; Cabozantinib: ~5-fold window vs. VEGFR2 (AXL IC50 7 nM / VEGFR2 IC50 0.035 nM); Gilteritinib: <3-fold window vs. FLT3 (AXL IC50 <1 nM / FLT3 IC50 0.29 nM) |
| Conditions | Cellular kinase inhibition assays (reported IC50 and selectivity data) |
Why This Matters
For studies requiring specific interrogation of AXL-dependent signaling without confounding inhibition of FLT3, VEGFR2, or c-Met, bemcentinib's selectivity profile reduces experimental ambiguity.
